Mebeverine Acid Glucuronide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H33NO9 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
FARFEAMEIJRRRN-WDXLFLMVSA-N |
Isomeric SMILES |
CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Mebeverine Acid Glucuronide
Mechanism of Glucuronidation Catalyzed by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a crucial pathway for the detoxification and elimination of a wide array of substances, including drugs and endogenous compounds. nih.gov The UGT enzymes facilitate the transfer of a glucuronic acid moiety from a high-energy donor molecule to a substrate, in this case, mebeverine (B1676125) acid. nih.govfrontiersin.org
The glucuronidation of mebeverine acid is a bi-substrate reaction that requires both the mebeverine acid molecule (the aglycone) and the activated form of glucuronic acid, which is uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA). nih.govresearchgate.net UDPGA serves as the universal glucuronyl donor for all UGT-catalyzed reactions. nih.govfrontiersin.org The reaction proceeds via a nucleophilic attack from a functional group on the mebeverine acid molecule—specifically the carboxylic acid group—on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. nih.govnih.gov This results in the formation of a glycosidic bond, yielding mebeverine acid glucuronide and releasing uridine diphosphate (B83284) (UDP). nih.govresearchgate.net This conjugation significantly increases the water solubility of the mebeverine acid, facilitating its subsequent elimination from the body. wikipedia.orgnih.gov
A notable feature of UGT-catalyzed glucuronidation is its stereospecificity. The reaction mechanism, which resembles a bimolecular nucleophilic substitution (SN2) reaction, results in an inversion of the stereochemical configuration at the anomeric carbon of the glucuronic acid. nih.govhelsinki.fi Since the glucuronic acid in the UDPGA donor molecule is in the α-D-configuration, the resulting this compound is exclusively formed as a β-D-glucuronide. nih.govresearchgate.nethelsinki.fi This specific stereochemistry is a hallmark of enzymatic glucuronidation and is crucial for the proper recognition and transport of the conjugated metabolite. helsinki.finih.gov
Identification of Specific UDP-Glucuronosyltransferase Isoforms Involved
The UGT superfamily is composed of several isoforms, each with distinct but often overlapping substrate specificities. nih.goveur.nl Identifying the specific UGTs responsible for the glucuronidation of mebeverine acid is key to understanding its metabolic profile.
The human UGTs are broadly classified into two main families: UGT1A and UGT2B. nih.govnih.gov Both families are known to metabolize a wide range of drugs and endogenous compounds. nih.govdrugbank.com The UGT1A family, located on chromosome 2, includes several isoforms generated through alternative splicing. nih.govnih.gov The UGT2B family, found on chromosome 4, consists of enzymes transcribed from individual genes. nih.govnih.gov Research indicates that isoforms from both the UGT1A and UGT2B subfamilies are key players in drug glucuronidation. helsinki.fidrugbank.com For instance, UGT2B7 is a major enzyme involved in the glucuronidation of many drugs, including those with carboxylic acid moieties. helsinki.fihiv-druginteractions.org While direct studies on mebeverine acid are limited, the involvement of UGT1A and UGT2B isoforms is highly probable given their known substrate preferences for compounds with carboxylic acid functional groups. nih.govdrugbank.com
Table 1: Major Human UGT Subfamilies and General Substrate Classes
| UGT Subfamily | Common Substrates |
| UGT1A | Bilirubin, phenols, amines, various drugs. nih.govnih.gov |
| UGT2B | Steroids, bile acids, opioids, various drugs. nih.govnih.gov |
Cellular and Tissue Distribution of UGTs Facilitating this compound Formation
UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of cells. researchgate.net While the liver is the main organ for glucuronidation due to its high concentration of UGTs, these enzymes are also expressed in numerous extrahepatic tissues. nih.govwikipedia.org
Table 2: Tissue Distribution of UGT Enzymes
| Tissue | UGT Expression | Significance for Metabolism |
| Liver | High levels of most UGT1A and UGT2B isoforms. nih.gov | Primary site of first-pass metabolism and systemic drug clearance. wikipedia.org |
| Gastrointestinal Tract | Significant expression of UGT1A isoforms (e.g., UGT1A1, UGT1A8, UGT1A10). nih.govnih.gov | Important for the metabolism of orally administered drugs before they reach systemic circulation. wikipedia.org |
| Kidney | Expression of several UGT1A and UGT2B isoforms. nih.govresearchgate.net | Contributes to the local metabolism and elimination of drugs and metabolites. nih.gov |
| Brain | Lower levels of specific UGTs are present. nih.govfrontiersin.org | Plays a role in protecting the central nervous system from potentially harmful substances. nih.gov |
Given that mebeverine is administered orally, its metabolite, mebeverine acid, would be exposed to UGTs in both the gastrointestinal tract and the liver. vulcanchem.com The liver, being the principal site of drug metabolism, is expected to be the primary location for the formation of this compound. wikipedia.org However, the UGTs in the intestinal wall could also contribute significantly to its "first-pass" glucuronidation. wikipedia.org The resulting water-soluble this compound is then readily excreted, primarily via the urine. nih.gov
Hepatic Glucuronidation Pathways
The liver is the primary site for drug metabolism, including the glucuronidation of mebeverine acid. nih.gov Hepatic glucuronidation involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to mebeverine acid. This reaction increases the water solubility of the metabolite, facilitating its excretion from the body, primarily through urine. nih.govthieme-connect.com Studies using rat liver microsomes have been instrumental in identifying the various metabolites of mebeverine, including those that undergo conjugation. nih.gov The metabolites containing alcoholic or phenolic hydroxy groups are partly excreted as conjugates. nih.gov
Precursor Metabolic Pathways Leading to this compound
The generation of this compound is preceded by Phase I metabolic reactions that transform the parent drug, mebeverine, into its primary metabolite, mebeverine acid.
Ester Hydrolysis of Mebeverine
The initial and most significant step in the metabolism of mebeverine is the rapid hydrolysis of its ester bond. medsafe.govt.nzmathewsopenaccess.comoup.com This reaction is catalyzed by esterase enzymes found in various tissues, including the liver and blood plasma. oup.com The hydrolysis cleaves mebeverine into two main components: mebeverine alcohol and veratric acid. mathewsopenaccess.comoup.comlareb.nl The parent drug, mebeverine, is rarely detected in blood or urine due to this rapid and extensive hydrolysis. oup.com Subsequent oxidation of mebeverine alcohol leads to the formation of mebeverine acid, which is the direct precursor for glucuronidation. researchgate.net Studies have confirmed that mebeverine acid is a main circulating metabolite of mebeverine in humans. researchgate.net
O-Demethylation and Other Phase I Metabolites
In addition to ester hydrolysis, mebeverine and its metabolites can undergo other Phase I reactions, primarily O-demethylation. nih.gov This process involves the removal of a methyl group from the methoxy (B1213986) groups present on the aromatic rings of the mebeverine structure. For instance, the veratric acid moiety formed from hydrolysis can be O-demethylated to vanillic acid and isovanillic acid. nih.govresearchgate.net The mebeverine alcohol part can also be O-demethylated. nih.gov One of the key metabolites formed through this pathway is desmethyl mebeverine acid (DMAC), which is found in significant concentrations in human plasma. he.com.briaea.orgresearchgate.net In fact, DMAC is considered the main metabolite of mebeverine in the blood. he.com.brresearchgate.net This desmethyl mebeverine acid can also undergo glucuronidation, forming a glucuronide conjugate of DMAC (DMAC-Glu). he.com.briaea.orgresearchgate.net Other identified Phase I metabolites include hydroxy and N-desethyl derivatives. nih.gov The metabolism of mebeverine is complex, with several pathways contributing to the formation of various metabolites that can then be conjugated and excreted. wada-ama.org
Metabolic Disposition and Excretion Pathways Preclinical Focus
Excretion Profiles in Animal Models
Preclinical studies in various animal models have been fundamental in elucidating the excretion pathways of mebeverine (B1676125) metabolites. The consensus from these studies is that the metabolites are almost completely excreted from the body, with urine being the principal route. medicines.org.uk Research involving radiolabeled mebeverine administered to rats and rabbits demonstrated that absorption is essentially complete, as nearly all of the radioactivity was recovered in the urine. tevauk.com
| Animal Model | Primary Excretion Route | Key Findings | Reference |
| Rat | Renal (Urine) | Near-total recovery of radiolabeled dose in urine. tevauk.com Metabolism studies using liver microsomes identified various metabolites. wada-ama.org Menthol (B31143), a related compound, showed equal excretion in urine and feces, with menthol-glucuronide as a major biliary metabolite undergoing enterohepatic circulation. fitoterapia.net | tevauk.comwada-ama.orgfitoterapia.net |
| Rabbit | Renal (Urine) | Near-total recovery of radiolabeled dose in urine, confirming extensive absorption and renal clearance of metabolites. tevauk.com | tevauk.com |
| Dog | Biliary / Renal | Studies on other glucuronidated compounds in dogs highlight the importance of biliary excretion and enterohepatic circulation for the disposition of glucuronide metabolites. nih.gov | nih.gov |
The primary pathway for the elimination of mebeverine metabolites is through the kidneys. medicines.org.uktevauk.com Following their formation, metabolites such as veratric acid and mebeverine acid (and its demethylated form) are excreted into the urine. medicines.org.uk Glucuronidation significantly increases the water solubility and polarity of metabolites like mebeverine acid, transforming them into hydrophilic anions that are readily filtered and actively secreted by the kidneys. tandfonline.comnih.gov
The process of renal excretion for such glucuronide conjugates is not merely passive filtration; it involves active transport mechanisms. Uptake transporters, particularly from the Organic Anion Transporter (OAT) family located on the basolateral membrane of renal proximal tubule cells, mediate the uptake of glucuronides from the blood into these cells. dntb.gov.uanih.gov Subsequently, efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) on the apical membrane, facilitate their secretion into the urine. dntb.gov.uanih.gov
While renal excretion is predominant, biliary excretion represents another critical pathway for the disposition of glucuronide conjugates. tandfonline.comresearchgate.net This route is the first step in the process of enterohepatic recirculation. Hepatocytes are capable of efficiently clearing glucuronides from circulation and transporting them into bile. tandfonline.com This transport across the canalicular membrane of the hepatocyte is an active process mediated by efflux transporters, primarily MRP2. dntb.gov.uanih.govresearchgate.net
Studies on analogous compounds provide insight into this pathway. For instance, in rats, the major biliary metabolite of menthol was identified as menthol glucuronide. fitoterapia.net Similarly, for other drugs that undergo extensive glucuronidation, the biliary excretion of the glucuronide metabolite can be substantial, as demonstrated in studies with dogs. nih.gov This suggests that mebeverine acid glucuronide is likely a substrate for hepatic efflux transporters that secrete it into the bile.
Fecal elimination of drug metabolites is typically a consequence of biliary excretion. fitoterapia.net Once a glucuronide conjugate like this compound is secreted into the bile and enters the gastrointestinal tract, it can either be eliminated directly in the feces or undergo further metabolic processing by the gut microbiota. nih.govnih.gov Studies in rats with compounds like menthol have shown that fecal excretion can account for a significant portion of the dose, paralleling urinary excretion. fitoterapia.net The presence of the parent drug in feces after the hydrolysis of the glucuronide metabolite in the gut is a key indicator of this pathway. nih.gov
Role of Transporters in Glucuronide Disposition (General Considerations from literature)
The disposition of glucuronide metabolites is critically dependent on the coordinated action of membrane transporters. tandfonline.com Because glucuronides are typically hydrophilic, negatively charged molecules at physiological pH, their ability to cross cellular membranes is limited and requires transporter-mediated assistance. nih.govresearchgate.net The elimination of a compound via glucuronidation is therefore controlled by two main forces: the rate of glucuronide formation by UDP-glucuronosyltransferases (UGTs) and the excretion of these conjugates by efflux transporters. tandfonline.comresearchgate.net
Two major superfamilies of transporters are involved:
ATP-binding cassette (ABC) transporters: These are primary active efflux transporters that pump substrates out of cells against a concentration gradient. Key members involved in glucuronide transport include MRPs (especially MRP2 and MRP3) and BCRP. dntb.gov.uanih.govacs.org They are responsible for efflux into bile and urine, as well as back into the intestinal lumen. dntb.gov.ua
Solute carrier (SLC) transporters: These are uptake transporters that facilitate the movement of substrates into cells. The Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families are crucial for the uptake of glucuronides from the bloodstream into hepatocytes and renal tubular cells, making them available for biliary or renal excretion. dntb.gov.uanih.gov
The interplay between these transporters and metabolic enzymes determines the distribution and ultimate elimination route of glucuronide conjugates. tandfonline.comacs.org
| Transporter Family | General Role in Glucuronide Disposition | Key Locations | Reference |
| MRP (ABC) | Efflux of glucuronides from cells. | Liver (Bile), Kidney (Urine), Intestine | dntb.gov.uanih.govacs.org |
| BCRP (ABC) | Efflux of glucuronides from cells. | Liver (Bile), Kidney (Urine), Intestine, Brain | dntb.gov.uanih.govacs.org |
| OATP (SLC) | Uptake of glucuronides from blood into hepatocytes. | Liver | dntb.gov.uanih.gov |
| OAT (SLC) | Uptake of glucuronides from blood into renal cells. | Kidney | dntb.gov.uanih.gov |
Enterohepatic Recirculation of Glucuronide Metabolites in Animal Studies
Enterohepatic recirculation is a significant pharmacokinetic process that can prolong the systemic exposure of a drug and its metabolites. tandfonline.comresearchgate.net This cycle involves the biliary excretion of a metabolite, typically a glucuronide conjugate, into the intestine. nih.gov There, β-glucuronidase enzymes produced by the gut microbiota hydrolyze the glucuronide, releasing the aglycone (the parent metabolite, e.g., mebeverine acid). nih.govnih.gov This less polar aglycone can then be reabsorbed from the intestine back into the portal circulation, returning to the liver where it can be re-glucuronidated and re-secreted, thus completing the cycle. nih.gov
Evidence from related compounds strongly supports the potential for this pathway. Studies in rats have shown that menthol glucuronide, the major biliary metabolite of menthol, undergoes enterohepatic circulation. fitoterapia.net Furthermore, research in dogs has demonstrated that a long terminal elimination half-life of a drug, which disappears upon bile duct cannulation, is a hallmark of enterohepatic circulation of its glucuronide metabolite. nih.gov This process is dependent on the biliary excretion of the glucuronide and its subsequent hydrolysis by the gut microbiome. nih.gov A patent for alosetron, another drug used for irritable bowel syndrome, also notes the enterohepatic recirculation of its glucuronide metabolite. google.com
In Vitro and In Vivo Animal Models for Disposition Studies
A variety of preclinical models have been employed to investigate the complex metabolism and disposition of mebeverine and to study the behavior of glucuronide conjugates in general.
| Model Type | Specific Model | Application in Disposition Studies | Reference |
| In Vivo | Rat | Used to study overall metabolism, excretion pathways (urine/feces), and enterohepatic circulation. Rat liver microsomes are used for in vitro metabolic profiling. | tevauk.comwada-ama.orgfitoterapia.netoup.com |
| Rabbit | Used to confirm complete absorption and primary renal excretion of metabolites. | tevauk.commedsafe.govt.nzmdpi.com | |
| Dog | Used as a model to study enterohepatic circulation of glucuronide metabolites. | nih.gov | |
| In Vitro | Liver Microsomes | (e.g., from rats) Used to identify metabolic pathways and the enzymes involved (e.g., UGTs). | wada-ama.orgoup.com |
| Liver Slices | (e.g., from guinea pig) Allow for the study of both Phase I and Phase II metabolism in an intact cellular environment. | thieme-connect.com | |
| Transporter-Overexpressing Cells | (e.g., MDCKII cells) Used to investigate the specific roles of efflux transporters like MRP2 and BCRP in the disposition of glucuronide conjugates. | researchgate.net | |
| Incubated Hen's Egg | Used as an alternative vertebrate model to study metabolic pathways, such as the O-demethylation of veratric acid. | thieme-connect.com |
Species-Specific Differences in Glucuronidation and Excretion
The metabolic fate of mebeverine, particularly the disposition of its major metabolites like Mebeverine Acid, exhibits notable differences across various preclinical species and humans. These variations are observed in both the biotransformation pathways, such as O-demethylation, and the primary routes of excretion for the resulting conjugates, including this compound.
Metabolic Pathway Variations:
Mebeverine is extensively metabolized following administration. The initial step is the rapid hydrolysis of the ester bond, yielding Veratric Acid and Mebeverine Alcohol. nih.govnih.gov The Mebeverine Alcohol moiety is subsequently oxidized to form Mebeverine Acid. researchgate.net A significant point of divergence among species lies in the further metabolism of the Veratric Acid portion. The O-demethylation of the 3,4-dimethoxyphenyl group on Veratric Acid occurs at different positions depending on the species. In humans, O-demethylation happens preferentially at the m-position, whereas studies in perfused rat liver, dogs, and monkeys indicate a preference for the p-position. thieme-connect.com
Furthermore, while conjugation with glucuronic acid is a primary phase II reaction for mebeverine metabolites, other conjugation pathways show species specificity. nih.govthieme-connect.com For instance, aromatic acids in most mammals are often conjugated with glycine; however, in humans, the conjugation of Veratric Acid with glucuronic acid appears to be the dominant pathway over amino acid conjugation. thieme-connect.com Metabolites containing alcoholic or phenolic hydroxyl groups, such as hydroxylated derivatives of Mebeverine Alcohol, are typically excreted as glucuronide or sulfate (B86663) conjugates. nih.gov
Interactive Data Table: Key Metabolic Differences for Mebeverine Metabolites
| Feature | Human | Rat | Dog | Monkey |
| Veratric Acid O-Demethylation | m-position thieme-connect.com | p-position thieme-connect.com | p-position thieme-connect.com | p-position thieme-connect.com |
| Primary Conjugation of Acid Metabolites | Glucuronic Acid thieme-connect.com | Data not specific | Data not specific | Data not specific |
Excretion Pathway Variations:
The ultimate excretion of mebeverine metabolites, including this compound, also demonstrates significant inter-species variation. The primary route of elimination—renal (urine) versus biliary (feces)—differs substantially among common laboratory animals and humans.
In humans, mebeverine metabolites are eliminated almost entirely via the urine. tevauk.com Studies have shown that after enzymatic cleavage of conjugates, the metabolites of both the acid and alcohol moieties are recovered from urine. nih.govnih.gov Specifically, the urinary excretion of Mebeverine Acid alone can account for a substantial portion of the administered dose. researchgate.netnih.gov
In contrast, excretion in rats is predominantly biliary. researchgate.net This suggests that glucuronidated metabolites are transported into the bile and subsequently eliminated via the feces. This pattern is a common species-characteristic for rats in the disposition of many xenobiotics. nih.gov However, some radio-tracer studies have indicated that absorption of mebeverine in rats is essentially complete, with the label being recovered in the urine, suggesting renal excretion is also significant. tevauk.com
In monkeys, the excretion pattern appears to be mainly renal, aligning more closely with humans. science.gov For dogs, evidence from other compounds suggests that elimination can be split between renal and biliary routes or favor fecal excretion. nih.gov It is important to note that the absence of certain conjugates like N-glucuronides in urine does not definitively prove their non-existence in a particular species, as they may be preferentially excreted in the bile. nih.gov
Interactive Data Table: Primary Excretion Routes of Mebeverine Metabolites
| Species | Primary Excretion Route | Supporting Evidence |
| Human | Renal (Urine) | Metabolites are almost completely excreted in the urine. nih.govtevauk.com |
| Rat | Biliary (Feces) | Excretion of many xenobiotics is mainly biliary in rats. researchgate.netnih.gov |
| Dog | Mixed (Urine/Feces) or Fecal | Elimination patterns for other compounds vary. nih.gov |
| Monkey | Renal (Urine) | Excretion patterns often align with humans. science.gov |
Advanced Analytical Methodologies for Mebeverine Acid Glucuronide
Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is a critical first step to remove interferences from complex biological samples like plasma and urine, ensuring the accuracy and reliability of subsequent analytical measurements. kuleuven.becore.ac.uk The choice of technique depends on the analytical method employed and the specific metabolite being targeted.
In many analytical procedures, particularly those involving Gas Chromatography-Mass Spectrometry (GC-MS), the direct analysis of glucuronide conjugates is not practical due to their high polarity and low volatility. sigmaaldrich.com Therefore, an enzymatic hydrolysis step is employed to cleave the glucuronic acid moiety from the metabolite, releasing the free aglycone (in this case, Mebeverine (B1676125) Acid). This process, known as deconjugation, is essential for converting the metabolite into a form suitable for extraction and analysis. sigmaaldrich.comcovachem.com
β-glucuronidase is the enzyme commonly used for this purpose. covachem.com It specifically catalyzes the hydrolytic cleavage of glucuronide conjugates. covachem.com Studies have shown that plasma or urine samples are treated with β-glucuronidase, often sourced from Helix pomatia (snail) or Patella vulgata (limpet), to break down the conjugates of mebeverine metabolites prior to analysis. sigmaaldrich.comnih.govcdc.gov The efficiency of this hydrolysis can be influenced by several factors, including the enzyme source, enzyme concentration, incubation temperature, time, and the pH of the reaction mixture. sigmaaldrich.comcdc.govimcstips.com For instance, complete hydrolysis of certain conjugates can be achieved by incubating the sample with a sufficient concentration of β-glucuronidase (e.g., ≥ 30 units/μL urine) for about 4 hours at 37°C. cdc.gov
Table 1: Factors Influencing β-Glucuronidase Hydrolysis Efficiency
| Parameter | Description | Significance | Source(s) |
|---|---|---|---|
| Enzyme Source | Different organisms (e.g., Helix pomatia, Patella vulgata, E. coli) produce β-glucuronidases with varying activities and optimal conditions. | The choice of enzyme can significantly impact the completeness and rate of hydrolysis for different glucuronide structures. | sigmaaldrich.comcdc.govimcstips.com |
| pH | Each enzyme has an optimal pH range for maximum activity. For example, some enzymes work best at pH 4.5-5.0, while others prefer a more neutral pH of 6.0-7.0. | Buffering the sample to the optimal pH is essential for achieving the highest enzyme activity and ensuring complete deconjugation. | sigmaaldrich.comimcstips.com |
| Temperature | Incubation temperature affects the rate of the enzymatic reaction. Common temperatures range from 37°C to 60°C. | Higher temperatures can increase reaction speed, but excessive heat can denature the enzyme. Optimization is key. | sigmaaldrich.comsigmaaldrich.com |
| Incubation Time | The duration the sample is incubated with the enzyme. This can range from 30 minutes to over 24 hours. | Sufficient time must be allowed for the hydrolysis reaction to go to completion, which can be compound-dependent. | sigmaaldrich.comcdc.gov |
| Enzyme Conc. | The amount of enzyme added to the sample, often measured in Fishman or Roy units. | An adequate concentration is necessary to ensure all conjugate molecules are cleaved in a reasonable timeframe. | sigmaaldrich.comcdc.gov |
Following hydrolysis (if performed), or for direct analysis of metabolites, extraction techniques are used to isolate the analytes from the bulk of the biological matrix.
Protein Precipitation (PP) : This is a rapid and simple method commonly used for plasma samples, especially prior to LC-MS/MS analysis. mathewsopenaccess.comnih.govmathewsopenaccess.comresearchgate.net It involves adding a solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. mathewsopenaccess.comrrpharmacology.ruhe.com.br This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analytes, can be injected directly or further processed. mathewsopenaccess.comrrpharmacology.ru This technique is favored for its speed and suitability for high-throughput analysis. nih.govrrpharmacology.ru
Solid-Phase Extraction (SPE) : SPE provides a cleaner sample extract compared to protein precipitation by using a solid sorbent to selectively retain the analyte while matrix components are washed away. For mebeverine metabolites, octadecylsilane (B103800) (C18) cartridges are frequently used. nih.gov After applying the sample, the cartridge is washed, and the purified analyte is then eluted with a small volume of an appropriate solvent. This method is effective for reducing matrix effects and concentrating the analyte. core.ac.uknih.gov
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). While effective, it is often more time-consuming and uses larger volumes of organic solvents compared to PP and SPE, making it a less common choice in recent high-throughput methods. kuleuven.bemathewsopenaccess.comrrpharmacology.ru
Table 2: Comparison of Sample Preparation Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Common Application |
|---|---|---|---|---|
| Protein Precipitation | Use of a solvent (e.g., acetonitrile) to precipitate proteins from plasma. | Fast, simple, inexpensive, good for high-throughput. | Less clean extract, potential for significant matrix effects. | Pre-treatment for UPLC-MS/MS analysis of mebeverine metabolites. nih.govmathewsopenaccess.comrrpharmacology.ru |
| Solid-Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. | Cleaner extracts, reduces matrix effects, allows for analyte concentration. | More complex and costly than PP, requires method development. | Clean-up of hydrolyzed plasma samples for GC-MS or LC-MS analysis. nih.gov |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Can provide very clean extracts. | Labor-intensive, uses large solvent volumes, can be difficult to automate. | Used for various biological samples but often replaced by SPE or PP. mathewsopenaccess.comrrpharmacology.ru |
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing Mebeverine Acid Glucuronide and its related compounds, providing the necessary separation from other metabolites and endogenous substances before detection.
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov For the analysis of mebeverine metabolites, GC-MS is typically used to measure the aglycones (like Mebeverine Acid and Mebeverine Alcohol) after the enzymatic hydrolysis of their glucuronide conjugates. nih.govnih.gov Because the resulting acid and alcohol metabolites are not sufficiently volatile for GC analysis, a derivatization step is required to convert them into less polar, more volatile derivatives. nih.gov The derivatized compounds are then separated on a capillary column and detected by a mass spectrometer, which provides high selectivity and structural information. nih.govoup.com This method has been successfully applied to analyze plasma from human subjects to determine pharmacokinetic parameters of mebeverine metabolites. nih.gov
HPLC is a widely used technique for separating non-volatile or thermally labile compounds, making it inherently suitable for the analysis of drug metabolites like Mebeverine Acid. nih.govnih.gov Several HPLC methods have been developed for the determination of mebeverine and its metabolites in biological fluids and pharmaceutical dosage forms. nih.govajptr.com These methods typically employ a reversed-phase column, such as a C18 or C8, for separation. mathewsopenaccess.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. nih.govajptr.com Detection can be achieved using various detectors, with fluorescence and coulometric detection being noted for their sensitivity in analyzing these compounds in plasma. nih.govresearchgate.netajptr.com
Table 3: Example of HPLC Method Parameters for Mebeverine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Symmetry C18 | nih.gov |
| Mobile Phase | 50 mM KH₂PO₄, acetonitrile, tetrahydrofuran (B95107) (63:35:2; v/v/v) | nih.gov |
| Detection | UV or Fluorescence ajptr.com | nih.gov |
| Linear Range | 1-100 µg/ml | nih.gov |
| Application | Determination of mebeverine in the presence of its degradation products. | nih.gov |
UPLC-MS/MS represents the state-of-the-art for the quantification of drug metabolites in biological matrices. nih.gov This technique combines the high-resolution separation of UPLC (which uses smaller column particles to achieve faster and more efficient separations than traditional HPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry (MS/MS). researchgate.net
Numerous UPLC-MS/MS methods have been developed for the simultaneous analysis of key mebeverine metabolites, including Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC), and Mebeverine Alcohol (MAL) in human plasma. nih.govresearchgate.net These methods are characterized by their rapid analysis times and very low limits of quantification. nih.gov Sample preparation is often streamlined using simple protein precipitation. nih.govmathewsopenaccess.comresearchgate.net The high selectivity of MS/MS detection minimizes the impact of matrix interferences, allowing for accurate measurement even with less rigorous cleanup procedures. nih.govrrpharmacology.ru Research has identified four main metabolites in human plasma using advanced mass spectrometry: Desmethylmebeverine acid (DMAC), the glucuronide of DMAC (DMAC-Glu), Mebeverine acid (MAC), and Mebeverine alcohol (MAL). he.com.brresearchgate.net
Table 4: Example of UPLC-MS/MS Method Parameters for Mebeverine Metabolites
| Parameter | Condition | Source(s) |
|---|---|---|
| Sample Prep | Protein Precipitation | nih.govresearchgate.net |
| UPLC Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 × 50 mm | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with 5mM ammonium (B1175870) formate (B1220265) (0.1% formic acid) and acetonitrile. | he.com.br |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode | mathewsopenaccess.commathewsopenaccess.com |
| Detection | Tandem Mass Spectrometry (Triple Quadrupole) | mathewsopenaccess.commathewsopenaccess.com |
| Linear Ranges | MAL: 0.1-10 ng/mL; MAC: 1-100 ng/mL; DMAC: 5-1000 ng/mL | nih.govresearchgate.net |
| Application | Simultaneous quantification of mebeverine metabolites in human plasma for pharmacokinetic studies. | nih.govresearchgate.net |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is indispensable for the structural elucidation and quantification of this compound. The choice of ionization technique and mass analyzer mode is critical for achieving optimal analytical performance.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common atmospheric pressure ionization (API) techniques used for analyzing non-volatile compounds like glucuronide conjugates.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is generally more suitable for less polar compounds compared to ESI. While ESI is often more efficient for highly polar glucuronides, APCI can be a viable alternative. Ionization in APCI involves a gas-phase chemical reaction, which can sometimes lead to more in-source fragmentation compared to ESI but provides valuable structural information. The selection between ESI and APCI depends on optimizing experimental conditions, including mobile phase composition, to achieve the best ionization efficiency for the target analyte.
Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the specificity and sensitivity of quantification, making it the standard for analyzing metabolites in complex biological samples like plasma. This method involves multiple stages of mass analysis.
In a typical MS/MS experiment for this compound, the following steps occur:
Precursor Ion Selection: The intact ionized glucuronide (e.g., the [M-H]⁻ ion generated by ESI) is selected in the first mass analyzer (Q1).
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell (q2) by colliding it with an inert gas.
Product Ion Scanning: The resulting fragment ions (product ions) are separated and detected in the second mass analyzer (Q3).
This process, often operated in Multiple Reaction Monitoring (MRM) mode, allows for highly selective detection. By monitoring a specific transition from a precursor ion to a characteristic product ion, chemical noise from the sample matrix is effectively eliminated. For a glucuronide conjugate, a characteristic fragmentation is the loss of the glucuronic acid moiety (176 Da), providing a highly specific transition to monitor. The use of stable isotope-labeled internal standards in MS/MS methods further improves accuracy and precision. The high specificity and sensitivity of LC-MS/MS have made it the method of choice for pharmacokinetic studies of mebeverine metabolites.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with great confidence. This capability is crucial for identifying unknown metabolites and confirming the structure of known compounds.
For this compound, HRMS can confirm its elemental formula by measuring the mass of the molecular ion with very high precision (typically to within 5 ppm). For instance, in studies of related mebeverine metabolites, ESI-HRMS has been used to suggest the elemental formula of the compounds based on the accurate mass of the deprotonated molecule [M-H]⁻. The combination of HRMS with MS/MS (HRMS/MS) provides both accurate mass measurement of precursor and product ions, offering unambiguous structural confirmation. This level of certainty is invaluable in metabolism studies where definitive identification of biotransformation products is required.
Validation Parameters for Analytical Methods
For an analytical method to be considered reliable for quantitative analysis, it must be rigorously validated according to international guidelines. Key validation parameters include linearity, dynamic range, limit of detection (LOD), and limit of quantification (LOQ).
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. For the analysis of mebeverine and its metabolites, various methods have established wide linear ranges suitable for pharmacokinetic studies.
Several studies have reported the linear ranges for methods used to quantify mebeverine and its primary metabolites, as detailed in the table below.
| Analyte | Linear Range | Method | Reference |
|---|---|---|---|
| Mebeverine Acid (MAC) | 1 - 100 ng/mL | HPLC-MS/MS | |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 ng/mL | HPLC-MS/MS | |
| Mebeverine Alcohol (MAL) | 0.1 - 10 ng/mL | HPLC-MS/MS | |
| Mebeverine Metabolites (after glucuronidase treatment) | 2 - 200 ng/mL | GC-MS | |
| Mebeverine Hydrochloride | 40 - 60 µg/mL | RP-HPLC | |
| Mebeverine Hydrochloride | 10 - 40 µg/mL | UV Spectrophotometry | |
| Mebeverine Hydrochloride | 5 - 15 µg/mL | UV Spectrophotometry |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower boundaries of a method's performance.
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
LOQ: The lowest concentration of an analyte that can be quantitatively determined with a
Accuracy, Precision, and Reproducibility
The validation of analytical methods is fundamental to ensure the reliability of bioanalytical data. Accuracy, precision, and reproducibility are critical parameters in this validation process for quantifying this compound and its related metabolites in biological matrices.
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as percent bias or percent recovery. For analytical methods measuring metabolites, acceptance criteria for accuracy are typically within ±15% of the nominal value. nih.gov In the analysis of mebeverine metabolites, methods have demonstrated high accuracy. For instance, a reversed-phase HPLC method developed for mebeverine acid showed reliable results, and another method for mebeverine HCl reported a mean percent recovery of 99.2%. researchgate.netresearchgate.net
Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-assay precision (repeatability), which assesses variability within the same analytical run, and inter-assay precision (intermediate precision), which assesses variability between different runs on different days. Validated methods for mebeverine acid have reported within-day %CV ranging from 2.5% to 6.1% and between-day %CV from 7.5% to 13.5% across various concentrations. researchgate.net General acceptance criteria for precision require the %RSD to be less than 15%. nih.gov
Table 1: Summary of Method Validation Parameters for Mebeverine Metabolites
| Parameter | Analyte/Method | Finding | Source(s) |
| Accuracy | Mebeverine HCl | Mean % Recovery: 99.2% | researchgate.net |
| Precision (Intra-day) | Mebeverine Acid | %CV: 2.5% to 6.1% | researchgate.net |
| Precision (Inter-day) | Mebeverine Acid | %CV: 7.5% to 13.5% | researchgate.net |
| Precision (General) | Mebeverine HCl | %RSD for repeatability <2% | researchgate.net |
| Linearity Range | Mebeverine Acid & Desmethyl Mebeverine Acid | 10 - 2000 ng/mL | mathewsopenaccess.comrrpharmacology.ru |
| Linearity Range | Mebeverine Alcohol & Desmethylmebeverine alcohol | 2 - 200 ng/mL | nih.gov |
Selectivity and Robustness
Selectivity , or specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as endogenous matrix components or other metabolites. nih.gov For this compound, this is typically achieved by high-performance liquid chromatography (HPLC) separation followed by mass spectrometric detection. vulcanchem.com LC-MS/MS methods are inherently selective due to the monitoring of specific precursor-to-product ion transitions. Method validation studies confirm selectivity by analyzing multiple blank matrix samples to ensure no significant interferences are present at the retention time of the analyte. he.com.br
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. Robustness is evaluated by making minor changes to experimental conditions, such as the flow rate of the mobile phase or the pH of a buffer. ajptr.comijrpr.com For example, a robustness test for an HPLC method involved altering the mobile phase flow rate by ±0.1 ml/min; the system suitability parameters remained within acceptable limits, demonstrating the method's robustness. ijrpr.com Another study confirmed robustness by slightly varying the detection wavelength. rjptonline.org A rugged and reproducible method is essential for consistent quantification across different batches and over time. chromatographyonline.com
Structural Elucidation of this compound and Related Metabolites
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. researchgate.net While mass spectrometry can provide the molecular formula and identify fragments, NMR offers a complete map of the molecular connectivity. researchgate.netmdpi.com In the context of mebeverine metabolism, proposed metabolite structures are often confirmed by synthesizing pure reference standards and analyzing them with NMR. researchgate.netiaea.org
Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) are applied.
¹H NMR provides information about the chemical environment of protons, their quantity, and their proximity to other protons.
¹³C NMR identifies the different carbon environments in the molecule.
2D Correlation Spectroscopy (COSY) reveals proton-proton coupling, helping to piece together the spin systems within the molecule's structure. researchgate.net
For this compound, NMR would be used to confirm the structure of the mebeverine acid moiety and, crucially, to identify the site of glucuronidation—that is, the exact point where the glucuronic acid molecule is attached to the mebeverine acid structure. nih.gov Despite its power, detailed NMR data for mebeverine metabolites is not always available in published literature. oup.com
Advanced Mass Spectrometry Techniques (e.g., MSn fragmentation)
Advanced mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of modern metabolite identification studies. researchgate.net High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap techniques, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. he.com.br
The use of tandem mass spectrometry (MS/MS or MS²) and multi-stage fragmentation (MSn) is critical for structural elucidation. he.com.br In a typical workflow:
The parent ion corresponding to the mass of this compound is isolated.
This ion is fragmented by collision-induced dissociation (CID).
The resulting product ions are mass-analyzed.
The fragmentation pattern provides a molecular fingerprint. For a glucuronide conjugate, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is a key diagnostic marker. he.com.br Further fragmentation (MS³) of a major fragment ion can provide additional structural details. For example, in the analysis of a related metabolite, desmethylthis compound (DMAC-Glu), MS³ fragmentation of a key ion was used to confirm the identity of the core aglycone structure. he.com.br This hierarchical fragmentation is essential for piecing together the metabolite's structure. he.com.brresearchgate.net
Table 2: Illustrative Mass Spectrometric Fragmentation Data for a Mebeverine Glucuronide Metabolite (DMAC-Glu)
| Ion | m/z (Mass-to-Charge Ratio) | Description | Source(s) |
| Parent Ion [M+H]⁺ | 442 | Protonated molecule of Desmethylthis compound (DMAC-Glu). | he.com.br |
| MS² Fragment | 266 | Result of the neutral loss of the glucuronic acid moiety (176 Da) from the parent ion. Corresponds to the protonated aglycone (DMAC). | he.com.br |
| MS³ Fragment (from m/z 226) | 132, 135, 107 | Further fragmentation of an ion from the DMAC structure, providing confirmation of the core molecule. | he.com.br |
Chemical Stability and Degradation Pathways
Stability in Biological Matrices (e.g., plasma, urine)
The inherent instability of mebeverine (B1676125) and its metabolites in biological fluids presents considerable challenges for accurate quantification and pharmacokinetic studies.
Mebeverine is known to be highly unstable in biological fluids that contain esterases, such as blood and plasma, where it is rapidly metabolized to mebeverine alcohol and veratric acid. nih.gov This rapid breakdown means that mebeverine itself is often difficult to detect in blood or serum samples, making its metabolites, including Mebeverine Acid Glucuronide, crucial markers for assessing exposure. nih.gov The instability is not limited to the parent drug; its metabolites can also be susceptible to degradation. For instance, glucuronide conjugates can undergo hydrolysis, both enzymatically and chemically. kirkmaxey.com
The analytical approach to measuring these compounds must account for this instability. It is recommended that analysis of mebeverine and its metabolites be performed as quickly as possible after sample collection. nih.gov The development of bioanalytical methods for unstable compounds like the metabolites of mebeverine requires careful consideration of the entire process, from sample collection and storage to the final analysis, to prevent false results. rrpharmacology.ru
Proper storage conditions are paramount to ensure the integrity of mebeverine metabolites in biological samples. For related compounds, storage at -20°C has been shown to provide long-term stability. medchemexpress.comvulcanchem.com Specifically, Desmethylmebeverine Acid, another mebeverine metabolite, is reported to be stable for over 12 months at -20°C when protected from light in airtight containers.
The choice of anticoagulant can also influence the stability of analytes in plasma. researchgate.net For some unstable compounds, the addition of stabilizing agents to the collection tubes is necessary. For example, a combination of an anticoagulant like K3EDTA with an antioxidant solution has been used to prevent the degradation of other unstable drugs. dntb.gov.ua While sodium fluoride (B91410) has been shown to be ineffective in preventing the breakdown of the parent mebeverine, the selection of an appropriate anticoagulant and, if necessary, a stabilizer solution should be a primary step in the development of an analytical method for its metabolites. nih.govresearchgate.net This involves studying the short-term and freeze-thaw stability of the analyte in the presence of different anticoagulants and stabilizers. rrpharmacology.ru
Forced Degradation Studies (Applied to parent, but applicable to metabolite stability research)
Forced degradation studies on the parent drug, mebeverine hydrochloride, are essential for identifying potential degradation products and pathways that may also be relevant to its metabolites. These studies help in developing stability-indicating analytical methods.
Mebeverine hydrochloride demonstrates susceptibility to hydrolysis, particularly under alkaline conditions. nih.gov One study found that significant degradation occurred under basic conditions (0.1 M NaOH), while it was more stable under acidic (0.1 M and 1 M HCl) and neutral (water) conditions, even with refluxing. researchgate.net Another study reported degradation only under base hydrolysis when subjected to acid, base, oxidative, photolytic, and thermal stress. tandfonline.comtandfonline.com The primary degradation product observed under these hydrolytic conditions is veratric acid. ajptr.com
| Condition | Reagent | Duration | Temperature | Degradation | Reference |
| Acidic | 1 M HCl | 1 hour | Room Temp | Stable | ajptr.com |
| Acidic | 0.1 M HCl | Reflux | - | Stable | researchgate.net |
| Alkaline | 0.1 N NaOH | 30 min | 60°C | Degraded | walshmedicalmedia.com |
| Alkaline | 1 N NaOH | 1 hour | Room Temp | Degraded | ajptr.com |
| Alkaline | 0.1 M NaOH | 6 hours | Room Temp | Degraded | researchgate.net |
| Neutral | Water | 48 hours | Reflux | Stable | researchgate.net |
The stability of mebeverine hydrochloride under oxidative stress has yielded varied results. Some studies indicate that the drug is relatively stable under oxidative conditions. tandfonline.comtandfonline.com However, other research has demonstrated significant degradation in the presence of hydrogen peroxide (H₂O₂). nih.gov One study observed maximum degradation under peroxide hydrolysis conditions. ajptr.com The degradation in the presence of 30% H₂O₂ was notable after 24 hours at 70°C. researchgate.net This suggests that the ester and ether functionalities in the mebeverine structure, which are also present in its glucuronide metabolite, could be susceptible to oxidation.
| Condition | Reagent | Duration | Temperature | Degradation | Reference |
| Oxidative | 30% H₂O₂ | 1 hour | Room Temp | Degraded | ajptr.com |
| Oxidative | 3%, 10%, 15% H₂O₂ | - | - | Degraded | nih.gov |
| Oxidative | 30% H₂O₂ | 24 hours | 70°C | Degraded | researchgate.net |
| Oxidative | - | - | - | Stable | tandfonline.comtandfonline.com |
Exposure to light is another factor that can influence the stability of mebeverine. The parent compound, mebeverine hydrochloride, has been shown to be sensitive to photodegradation upon exposure to UV light, which necessitates storage in opaque containers. However, some forced degradation studies have reported that mebeverine is stable under photolytic stress. tandfonline.comtandfonline.com One study involving exposure to UV light in a photolytic chamber for 24 hours indicated some level of degradation. walshmedicalmedia.com Another investigation using a combination of ZnO and activated carbon under solar light demonstrated the photocatalytic degradation of mebeverine hydrochloride. researchgate.net
Identification and Characterization of Degradation Products
Direct studies identifying the specific degradation products of this compound are not prominent in the reviewed literature. The focus has primarily been on the degradation of the parent drug, mebeverine hydrochloride, under various stress conditions.
Forced degradation studies on mebeverine hydrochloride have been performed under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions to identify potential degradation products. nih.govresearchgate.net Under acidic, alkaline, and oxidative stress, degradation of mebeverine hydrochloride is observed. nih.govresearchgate.net The primary degradation pathway for mebeverine is the hydrolysis of its ester linkage, yielding veratric acid and mebeverine alcohol. researchgate.netmedsafe.govt.nz The latter is then oxidized to form mebeverine acid. researchgate.net
In forced degradation studies of mebeverine hydrochloride, a major degradation product identified is veratric acid. researchgate.netajptr.com High-performance liquid chromatography (HPLC) methods have been developed to separate mebeverine from its degradation products, ensuring the specificity of stability-indicating assays. nih.govresearchgate.net In one such study, the main degradation product under various conditions was consistently observed at a specific retention time, with another product appearing in later stages of degradation. nih.gov Under oxidative stress with hydrogen peroxide, a mixture of several minor, unknown degradation products was also detected. nih.gov
Given that this compound is a conjugate of mebeverine acid, its degradation would likely involve the hydrolysis of the glucuronide bond, releasing mebeverine acid. Further degradation would then follow the pathways established for mebeverine acid and its precursors.
Table 1: Identified Degradation Products of Mebeverine under Forced Conditions
| Stress Condition | Major Degradation Products | Analytical Method |
|---|---|---|
| Acid Hydrolysis | Veratric Acid, Mebeverine Alcohol | HPLC nih.govajptr.com |
| Base Hydrolysis | Veratric Acid, Mebeverine Alcohol | HPLC, UPLC nih.govtandfonline.com |
This table reflects degradation products of the parent drug, mebeverine, as direct data on this compound is limited.
Kinetic Analysis of Degradation Processes
Kinetic analysis of the degradation of this compound is not specifically documented in the available research. However, kinetic studies on the degradation of mebeverine hydrochloride provide valuable context.
The degradation of mebeverine hydrochloride has been studied kinetically, particularly under oxidative and hydrolytic conditions. One study investigated the kinetics of degradation in the presence of hydrogen peroxide. nih.govresearchgate.net The hydrolysis of the ester group in mebeverine is noted to be pH-dependent. ijpra.com At ambient temperature, the degradation in 0.5 M HCl and 0.1 M NaOH was measured, with calculated half-lives of 90 and 0.2 days, respectively, indicating that the compound is significantly more stable in acidic conditions than in alkaline ones. ijpra.com Neutral solutions of mebeverine are reported to be quite stable. ijpra.com
The development of stability-indicating HPLC methods allows for the quantification of the drug over time in the presence of its degradation products, which is a prerequisite for kinetic analysis. nih.govresearchgate.net Such methods have demonstrated linearity over specific concentration ranges, allowing for accurate measurement of the degradation rate. nih.gov
Table 2: Kinetic Data for Mebeverine Hydrochloride Degradation
| Condition | Rate Constant (k) | Half-life (t½) | Reaction Order |
|---|---|---|---|
| 0.5 M HCl (ambient) | Data not available | 90 days | Not specified ijpra.com |
| 0.1 M NaOH (ambient) | Data not available | 0.2 days (4.8 hours) | Not specified ijpra.com |
This table presents kinetic data for the parent drug, mebeverine hydrochloride, due to the absence of specific data for this compound.
Preclinical Pharmacokinetic Characterization of Mebeverine Acid Glucuronide
Absorption and Distribution Profiles in Animal Models
No data is available in the scientific literature regarding the specific absorption and distribution profiles of Mebeverine (B1676125) Acid Glucuronide in any animal models.
Plasma Concentration-Time Profiles in Animal Studies
There are no published studies that provide plasma concentration-time profiles for Mebeverine Acid Glucuronide in animal models.
Pharmacokinetic Parameters Derivation from Preclinical Data (e.g., half-life, clearance, volume of distribution)
As no plasma concentration data is available, key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound have not been determined in preclinical studies.
Comparative Pharmacokinetics Across Animal Species
A comparative analysis of the pharmacokinetics of this compound across different animal species cannot be conducted due to the absence of foundational data in any single species.
Molecular and Cellular Pharmacodynamics of Glucuronides Preclinical
Mechanisms of Action at the Molecular Level (if reported for the glucuronide itself or through deconjugation)
There is no reported mechanism of action for mebeverine (B1676125) acid glucuronide at the molecular level. The focus of preclinical research has been on the parent compound, mebeverine, and its primary, unconjugated metabolites.
Specific studies on the interaction of mebeverine acid glucuronide with ion channels or other cellular targets are absent from the current scientific literature. A study investigating the effects of mebeverine and its primary metabolites (mebeverine alcohol and veratric acid) on voltage-operated ion channels in mammalian non-myelinated nerve fibres found that only mebeverine itself decreased the amplitude and duration of the compound action potential. nih.gov The metabolites showed no such activity, suggesting that the ester structure of mebeverine is crucial for this particular interaction. nih.gov Given that mebeverine acid is a downstream metabolite, and its glucuronide is an even further step in the metabolic pathway, it is unlikely to retain activity at these specific ion channels.
Role of Glucuronides in Detoxification Processes
Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and excretion of various xenobiotics, including drug metabolites. This process involves the covalent addition of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its elimination from the body, primarily via urine. thieme-connect.com
The metabolites of mebeverine are known to be excreted mainly as conjugates. nih.gov The identification of desmethylthis compound in plasma and the treatment of plasma samples with β-glucuronidase to analyze mebeverine metabolites are strong indicators that glucuronidation is a significant detoxification pathway for mebeverine metabolites. researchgate.netnih.gov In the context of veratric acid, a primary metabolite of mebeverine, its further metabolites are excreted in human urine mostly as glucuronide and sulfate (B86663) conjugates. thieme-connect.com This supports the general role of glucuronidation in the detoxification and clearance of mebeverine's metabolic products. By converting the metabolites into more polar, water-soluble compounds, the body can efficiently excrete them, preventing their accumulation.
Reactive Glucuronide Metabolites and Their Potential for Covalent Adduct Formation (e.g., acyl glucuronides)
Certain glucuronides, particularly acyl glucuronides, are known to be chemically reactive. Acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. vulcanchem.com These isomers can potentially bind covalently to proteins and other macromolecules, leading to the formation of adducts. This reactivity has been associated with hypersensitivity reactions for some drugs.
Mebeverine acid is a carboxylic acid. If it undergoes glucuronidation at the carboxylic acid group, it would form an acyl glucuronide. While there is no direct evidence in the reviewed literature confirming the formation or reactivity of mebeverine acid acyl glucuronide, the potential for such a metabolite to be reactive exists based on the general principles of acyl glucuronide chemistry. The formation of desmethylthis compound, which is a phenolic glucuronide, has been documented. researchgate.netrrpharmacology.ru Phenolic glucuronides are generally more stable than acyl glucuronides. Without specific studies on this compound, its potential for forming covalent adducts remains theoretical.
Interactions with Drug Metabolizing Enzymes and Transporters
Inhibition of UGT Enzymes by Xenobiotics
The inhibition of UGT enzymes by co-administered drugs or other xenobiotics can significantly alter the metabolic clearance of compounds that are substrates for these enzymes, potentially leading to drug-drug interactions. nih.govcriver.com
Types of UGT Inhibition (e.g., competitive, non-competitive, mechanism-based)
Enzyme inhibition is generally categorized based on the mechanism by which the inhibitor interacts with the enzyme.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the UGT enzyme. This binding is reversible and prevents the actual substrate from binding. The inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: A non-competitive inhibitor binds to the UGT enzyme at a site other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.
Mechanism-Based Inhibition: This form of irreversible inhibition occurs when the UGT enzyme metabolizes the inhibitor, creating a reactive metabolite that covalently binds to and permanently inactivates the enzyme.
Impact on Glucuronidation Pathways of Co-administered Compounds in Preclinical Models
In preclinical studies, the inhibition of UGT enzymes can have significant consequences. For instance, the co-administration of a UGT inhibitor with a drug that is primarily cleared via glucuronidation can lead to decreased metabolism of that drug. nih.gov This results in higher plasma concentrations and a longer half-life for the affected drug, which can increase its therapeutic effect or elevate the risk of toxicity. nih.gov Preclinical models, such as those using human liver microsomes or animal studies, are essential for identifying and characterizing these potential interactions early in the drug development process. criver.comnih.gov
Induction of UGT Enzymes by Xenobiotics
UGT enzyme induction is a process where exposure to a xenobiotic leads to an increased expression of UGT enzymes, which can enhance the rate of glucuronidation. nih.govcriver.com
Transcriptional and Post-transcriptional Regulation of UGT Expression
The induction of UGT genes is a complex process regulated at multiple levels:
Transcriptional Regulation: This is the primary mechanism for UGT induction. Xenobiotics can activate nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). nih.govfrontiersin.orgnih.gov Once activated, these receptors bind to specific DNA sequences in the promoter regions of UGT genes, initiating an increase in messenger RNA (mRNA) synthesis and subsequent enzyme production. nih.gov
Post-transcriptional Regulation: Following transcription, UGT expression can be further modulated by mechanisms such as mRNA stabilization, which affects the amount of mRNA available for translation into protein, and post-translational modifications, which can alter the enzyme's activity or stability.
Consequences for Glucuronidation Rates in Preclinical Systems
In preclinical systems like cultured human hepatocytes, UGT induction leads to a measurable increase in the rate of metabolite formation for UGT substrates. criver.comcriver.com This accelerated metabolism can decrease the systemic exposure (bioavailability) of a co-administered drug that is a UGT substrate. nih.gov The consequence could be a reduction in the drug's efficacy, potentially leading to therapeutic failure. Regulatory agencies often require testing for UGT induction potential to predict and manage such drug-drug interactions. criver.com
Interplay between Glucuronidation and Transporter Activities
The processes of glucuronidation and membrane transport are intricately linked, creating a coordinated system for drug metabolism and elimination. nih.govnih.gov UGT enzymes are located within the endoplasmic reticulum of cells, such as hepatocytes in the liver. criver.com Once a drug is glucuronidated, the resulting conjugate is typically more water-soluble and negatively charged, limiting its ability to passively diffuse across cell membranes. nih.gov
Genetic Polymorphisms in UGTs and Their Preclinical Implications
The study of genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes is crucial for understanding interindividual differences in drug metabolism. These genetic variations can lead to altered enzyme activity, which in turn can affect the efficacy and toxicity of drugs that are substrates for these enzymes. While the clinical implications of UGT polymorphisms have been studied for numerous drugs, preclinical research, which forms the foundation for this understanding, is vital. Such preclinical investigations, often conducted using in vitro systems or animal models, allow for a mechanistic exploration of how specific genetic variants impact the glucuronidation of a compound.
However, a thorough review of existing scientific literature reveals a significant gap in preclinical research specifically focused on the influence of UGT genetic polymorphisms on the glucuronidation of mebeverine (B1676125) acid. To date, no studies have been published that utilize animal models with specific UGT polymorphisms to investigate the metabolism of mebeverine acid. Similarly, there is a lack of in vitro studies employing recombinant human UGTs with known genetic variants to characterize the formation of mebeverine acid glucuronide.
Consequently, there are no available research findings or data to present in this section. The absence of such studies means that the preclinical implications of UGT genetic polymorphisms for mebeverine acid metabolism remain unknown. Further research in this area is warranted to elucidate the potential impact of genetic variability in UGT enzymes on the disposition of mebeverine acid.
Emerging Research Directions and Methodological Advances
In Silico Approaches for Predicting UGT Substrate Specificity and Interactions
In the absence of complete experimental structures for many human UGT enzymes, homology modeling has become a vital tool. nih.gov This technique constructs a three-dimensional model of a target protein using the known structure of a related homologous protein as a template. nih.gov For instance, homology models of human UGT1A1 and UGT2B7 have been developed using templates from plant and bacterial homologs, as well as partial human structures. nih.govnih.gov
These models provide crucial insights into the structure-function relationships of UGTs. nih.gov For example, a homology model of UGT2B7, an enzyme critical for drug glucuronidation, helped to identify a putative dimerization domain essential for its catalytic activity. nih.gov Molecular dynamics (MD) simulations can then be applied to these models to study the conformational flexibility of the enzyme and its interactions with substrates over time. nih.gov By simulating the dynamic behavior of the UGT active site, researchers can better understand the broad substrate specificity of these enzymes and the molecular basis for atypical enzyme kinetics often observed in glucuronidation reactions. nih.govnih.gov This approach was used for UGT1A1, where MD simulations of a homology model were used to generate multiple enzyme conformations for subsequent docking studies with known ligands, improving the prediction of inhibitory molecules. nih.gov
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), offer a deeper understanding of enzymatic reactions by analyzing the electronic structure of the molecules involved. mdpi.com In the context of UGT catalysis, QC methods can elucidate the reaction mechanism of glucuronide formation, where a glucuronic acid moiety is transferred from the cofactor UDP-glucuronic acid (UDPGA) to a substrate like a mebeverine (B1676125) acid metabolite. nih.gov
These methods go beyond simple structural models to calculate the energetics of transition states and the distribution of electron density during the reaction. mdpi.comresearchgate.net This allows for a precise description of bond-making and bond-breaking events. By incorporating quantum-mechanical details, researchers can create more accurate molecular representations for machine learning models, enhancing the prediction of molecular properties and reactivity. cmu.edu The application of QC methods is crucial for understanding the fundamental principles of catalysis and can help in designing novel catalysts or predicting the metabolic fate of new chemical entities with greater accuracy. rsc.orgrsc.org
Advanced In Vitro Systems for Glucuronidation Studies
In vitro systems are fundamental for characterizing the glucuronidation of drugs and their metabolites, providing the experimental data needed to validate in silico predictions and understand enzymatic pathways. nih.gov
Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, including UGTs. nih.govcriver.comnih.gov They are widely used for UGT reaction phenotyping, which aims to identify the specific UGT isoforms responsible for a drug's metabolism. nih.gov Microsomal studies have been noted in the characterization of mebeverine metabolites. iaea.orgresearchgate.net
To overcome the latency of UGT activity in intact microsomes, which is caused by the membrane barrier impeding access of the UDPGA cofactor to the enzyme's active site, various techniques are used. nih.govnih.gov A common approach is to treat the microsomes with a pore-forming peptide like alamethicin, which disrupts the membrane and can significantly increase the observed rate of glucuronidation. nih.gov
Recombinant enzymes, which are individual human UGT isoforms expressed in cell lines (e.g., insect or HEK293 cells), offer a more specific approach. criver.comadmescope.com By testing a compound against a panel of recombinant UGTs, researchers can definitively identify which enzymes catalyze its glucuronidation. admescope.comevotec.com This method is more reliable than monitoring substrate depletion alone and is considered a cornerstone for identifying the enzymes involved in a compound's metabolism. admescope.com
Cell-based assays provide a more physiologically relevant environment by studying enzyme activity within intact cells. nih.gov Human embryonic kidney (HEK293) cells are frequently used to create stable cell lines that over-express a single, specific UGT isoform. nih.gov Homogenates from these cells can be used in glucuronidation assays to characterize the activity and substrate specificity of the expressed enzyme. nih.gov This approach has been used to demonstrate UGT2A1 activity against various substrates and to compare the function of wild-type versus variant enzymes. nih.gov
Furthermore, cell viability assays using various cell lines are employed to assess the cytotoxic potential of compounds. nih.gov For example, the in vitro biocompatibility of novel mebeverine precursors has been evaluated against human malignant leukemic cell lines (LAMA-84, K-562) and normal murine fibroblast cells (CCL-1). nih.gov Such assays are crucial for understanding the broader biological effects of new therapeutic agents and their metabolites.
Integrative Approaches for Understanding Glucuronide Disposition
Understanding the complete picture of how a glucuronide metabolite is handled by the body requires an integrative approach, combining data from in silico, in vitro, and in vivo studies. nih.gov The goal is to extrapolate in vitro findings to predict the in vivo pharmacokinetics and disposition of a drug and its metabolites. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool in this integrative framework. nih.gov PBPK models are mathematical representations of the body's physiological and biochemical processes, incorporating data on metabolism, transport, and other factors to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For drugs that are heavily eliminated via glucuronidation, PBPK modeling can help predict human pharmacokinetic profiles and the potential for drug-drug interactions. nih.gov
The process of in vitro-in vivo extrapolation (IVIVE) uses kinetic data generated from microsomal or hepatocyte studies (such as Vmax and Km) to predict in vivo clearance parameters. nih.govnih.gov While this process can sometimes underpredict clearance for glucuronidated drugs, its accuracy can be improved by using optimized in vitro conditions and accounting for metabolism in extrahepatic tissues. nih.gov Ultimately, these integrative strategies are essential for fulfilling regulatory requirements and for gaining a comprehensive understanding of a metabolite's disposition. nih.gov
Novel Analytical Techniques for Enhanced Metabolite Characterization
The accurate characterization and quantification of Mebeverine Acid Glucuronide and its related metabolites in complex biological matrices demand sophisticated analytical instrumentation and methodologies. Recent years have seen a shift from traditional methods towards more sensitive and specific techniques that can provide detailed structural information and handle the low concentrations typical of metabolites.
Advanced mass spectrometry (MS) techniques are at the forefront of this evolution. High-resolution mass spectrometry (HRMS), particularly time-of-flight (TOF) and Orbitrap-based systems, have become indispensable. For instance, liquid chromatography combined with ion trap time-of-flight mass spectrometry (LC-IT-TOF MS) has been effectively used to identify mebeverine metabolites in human plasma. vulcanchem.comresearchgate.net This technique allows for the calculation of the metabolite's formula from first-order spectra and structural determination from fragmentation patterns. researchgate.net
A significant challenge in analyzing glucuronide conjugates is the labile nature of the glucuronic acid bond, which can easily cleave in the ionization source or during collision-induced dissociation (CID) fragmentation. sciex.com This cleavage can make it difficult to pinpoint the exact site of glucuronidation. To overcome this, novel fragmentation techniques have been developed. Electron Activated Dissociation (EAD) is an orthogonal fragmentation mechanism that provides diagnostic fragment ions, enabling confident, site-specific identification of glucuronide metabolites. sciex.com Unlike CID, EAD works well on singly charged molecules and can preserve the core structure while cleaving other bonds, thus revealing the conjugation site. sciex.com
The direct quantification of glucuronide metabolites has also been greatly improved. Historically, analysis often required enzymatic or chemical hydrolysis to cleave the glucuronide, followed by measurement of the parent aglycone. scispace.com This indirect approach could be hampered by incomplete hydrolysis or instability of the resulting aglycone. scispace.com Modern, highly selective, and sensitive triple quadrupole LC-MS/MS instruments now permit the direct measurement of the intact glucuronide, offering faster sample preparation and improved accuracy and precision. scispace.com
Furthermore, innovative strategies are being employed for the comprehensive profiling of all glucuronide metabolites in a sample. One such approach is a chemical isotope labeling strategy. acs.org This involves using isotopic probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d0) and its deuterated counterpart (DMED-d6), which specifically target the carboxylic group of glucuronic acid. acs.org This labeling significantly enhances detection sensitivity and allows for the confident screening of potential glucuronides from complex biological data. acs.org
| Technique | Application in Metabolite Characterization | Key Advantages | Reference |
| LC-IT-TOF MS | Identification and structural elucidation of mebeverine metabolites in plasma. | Provides high-resolution mass data for accurate formula calculation and fragmentation patterns for structural confirmation. | vulcanchem.com, researchgate.net |
| Triple Quadrupole LC-MS/MS | Direct quantification of intact glucuronide metabolites. | High selectivity and sensitivity; avoids issues with indirect hydrolysis-based methods, improving accuracy and speed. | scispace.com |
| Electron Activated Dissociation (EAD) | Site-specific identification of glucuronide conjugation. | Generates diagnostic fragments without cleaving the labile glucuronide bond, resolving structural ambiguities. | sciex.com |
| Chemical Isotope Labeling (e.g., DMED) | Comprehensive profiling and enhanced detection of glucuronide conjugates. | Increases detection sensitivity (3- to 55-fold); allows for confident identification through characteristic mass differences. | acs.org |
Investigative Strategies for Highly Unstable Metabolites in Research Specimens
Mebeverine itself is known to be highly unstable in biological fluids that contain esterases, such as blood and plasma. researchgate.netnih.gov This instability extends to its metabolites, including glucuronides, which can be susceptible to hydrolysis. dntb.gov.ua Acyl glucuronides, in particular, are recognized as a class of unstable metabolites. nih.gov Therefore, the accurate measurement of this compound in research specimens requires meticulous planning and execution of investigative strategies to prevent ex vivo degradation.
The primary goal is to minimize the breakdown of the metabolite during sample collection, handling, storage, and analysis. nih.gov This begins immediately upon collection of the biological sample.
Sample Collection and Stabilization:
Anticoagulant Selection: The choice of anticoagulant is a critical first step. Studies comparing different anticoagulants have shown that K3EDTA is preferable to lithium heparin for samples containing unstable phenolic glucuronides, as it results in a lower degree of metabolite hydrolysis. rrpharmacology.ru
Immediate Stabilization: Due to the rapid degradation, samples must be stabilized immediately after collection. nih.gov This often involves adding a stabilizer solution. For phenolic compounds prone to oxidation, a combination of antioxidants can be effective. One validated approach for mebeverine's phenolic metabolites involves adding a stabilizer solution containing a mixture of ascorbic acid, sodium sulfite, and sodium hydrogen carbonate. dntb.gov.ua
Temperature Control: Samples should be placed on ice immediately after collection and centrifuged at refrigerated temperatures (e.g., +4°C) to slow down enzymatic activity. cyberleninka.ru
Storage and Analysis:
Prompt Analysis: Because of the inherent instability, analysis of specimens should be performed as soon as possible after they are received. researchgate.netnih.gov
Storage Conditions: If immediate analysis is not possible, samples must be stored at ultra-low temperatures (e.g., -20°C or lower) to minimize degradation. he.com.br The stability of the analyte during freeze-thaw cycles must also be thoroughly evaluated during method development. rrpharmacology.ru
pH Control: The stability of many glucuronides is pH-dependent. Buffering the sample matrix can be a key strategy to prevent pH-driven hydrolysis or intramolecular migration, which is a particular issue for acyl glucuronides. nih.gov
These strategies are crucial for obtaining reliable and accurate data in pharmacokinetic and metabolic studies, ensuring that the measured concentrations truly reflect the in vivo state rather than an artifact of ex vivo degradation. rrpharmacology.ru
| Strategy | Purpose | Specific Action / Recommendation | Reference |
| Anticoagulant Choice | Minimize hydrolytic decomposition of glucuronides. | Use K3EDTA instead of heparin for plasma samples. | rrpharmacology.ru |
| Chemical Stabilization | Prevent oxidative degradation of phenolic metabolites. | Add a stabilizer solution (e.g., ascorbic acid, sodium sulfite, sodium hydrogen carbonate) to plasma immediately after separation. | dntb.gov.ua |
| Temperature Control | Reduce enzymatic activity and chemical degradation rates. | Keep samples on ice post-collection; centrifuge at refrigerated temperatures. | cyberleninka.ru |
| Prompt Processing | Minimize time for degradation to occur. | Analyze samples as soon as possible after receipt. | researchgate.net, nih.gov |
| Optimized Storage | Ensure long-term stability if immediate analysis is not feasible. | Store plasma at -20°C or below; validate freeze-thaw stability. | rrpharmacology.ru, he.com.br |
Q & A
Basic: What analytical methods are recommended for quantifying mebeverine acid glucuronide and its metabolites in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and related metabolites (e.g., desmethyl this compound) in plasma or serum. Key methodological considerations include:
- Chromatographic separation : Use reversed-phase C18 columns with mobile phases optimized for polar glucuronides (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting metabolites .
- Sample preparation : Protein precipitation with cold acetonitrile or methanol, followed by centrifugation, minimizes matrix effects. Antioxidants (e.g., ascorbic acid) and EDTA should be added to prevent glucuronide hydrolysis during processing .
- Validation : Calibration curves should span 10–2000 ng/ml for plasma, with precision (CV <15%) and accuracy (85–115%) verified for inter- and intra-day runs .
Basic: What enzymatic pathways govern the formation of this compound?
Answer:
Mebeverine acid glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A9 and UGT2B7, which catalyze the transfer of glucuronic acid to phenolic hydroxyl groups. Key factors influencing metabolic activity include:
- Species differences : Human UGT1A9 shows higher activity for phenolic glucuronides compared to rodent isoforms .
- pH and cofactors : Optimal activity requires Mg²⁺ ions and a physiological pH (7.4). Inhibitors like probenecid can block UGT-mediated glucuronidation .
Basic: How can researchers mitigate instability of this compound during sample handling?
Answer:
Glucuronides are prone to hydrolysis (pH >7) and thermal degradation. Stabilization strategies include:
- Anticoagulant/additive cocktails : Use EDTA with antioxidants (e.g., 5% ascorbic acid + 0.2% sodium sulfite) to inhibit enzymatic and oxidative degradation .
- Cold chain management : Process samples on ice, store at ≤-20°C, and avoid freeze-thaw cycles. Acidification (1% formic acid in acetonitrile) during extraction prevents acyl migration .
Advanced: How can LC-MS/MS methods be optimized to distinguish this compound from isobaric metabolites?
Answer:
Advanced method optimization involves:
- High-resolution MS : Use Q-TOF or Orbitrap systems to differentiate glucuronides with identical nominal masses (e.g., acyl vs. phenolic glucuronides) via exact mass (±5 ppm) .
- Fragmentation patterns : Monitor glucuronide-specific transitions (e.g., m/z 176 for glucuronic acid cleavage) and parent drug transitions (e.g., mebeverine acid: m/z 429 → 311) .
- Ion suppression testing : Evaluate matrix effects using post-column infusion to adjust mobile phase composition .
Advanced: How do contradictory pharmacokinetic data arise in studies of this compound?
Answer:
Discrepancies often stem from:
- Protein binding : Mebeverine acid and its glucuronide bind to albumin, altering free fraction estimates. Ultrafiltration or equilibrium dialysis is required to measure unbound concentrations .
- Back-conversion artifacts : Glucuronides may hydrolyze to parent compounds ex vivo, inflating parent drug levels. Validate stability under storage and processing conditions .
- Inter-species variability : Rodent models overexpress UGT1A1, unlike humans, leading to skewed metabolic ratios .
Advanced: What in vitro-in vivo extrapolation (IVIVE) challenges exist for this compound?
Answer:
Key challenges include:
- Enzyme kinetics mismatch : Microsomal UGT activity (Km ~50 µM) may not reflect in vivo hepatic concentrations, requiring scaling via physiologically based pharmacokinetic (PBPK) models .
- Enterohepatic recirculation : Glucuronides excreted into bile may be hydrolyzed and reabsorbed, complicating AUC predictions. Bile-duct cannulated animal models are recommended for validation .
Advanced: How can researchers quantify multiple glucuronide metabolites simultaneously in complex matrices?
Answer:
Strategies include:
- Dilute-and-shoot workflows : Minimize sample cleanup by diluting plasma 1:5 with 0.1% formic acid to reduce ion suppression .
- Scheduled MRM : Time-segment transitions to reduce cross-talk between co-eluting metabolites (e.g., this compound and desmethyl derivatives) .
- Internal standards : Stable isotope-labeled glucuronides (e.g., d5-mebeverine acid glucuronide) correct for recovery variability .
Advanced: What pharmacodynamic implications arise from this compound’s protein binding?
Answer:
- Reduced activity : Glucuronides are typically inactive, but binding to albumin may prolong systemic exposure. Free fraction levels correlate with efficacy in target tissues (e.g., intestinal smooth muscle) .
- Drug interactions : Competition for albumin binding sites (e.g., with NSAIDs) increases free mebeverine acid concentrations, raising toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
